3-Chloro-2-methoxypropene
Description
Significance of Halogenated Enol Ethers in Modern Organic Synthesis
Halogenated enol ethers are recognized as highly versatile building blocks in contemporary organic synthesis. researchgate.netresearchgate.net Their utility stems from the unique combination of two reactive functional groups: an electron-rich enol ether and a halogen atom. This dual functionality allows for a diverse range of chemical transformations. The introduction of a halogen atom into an organic molecule is a critical step in many synthetic pathways, as halogens can act as excellent leaving groups in substitution reactions or as handles for cross-coupling reactions, which are fundamental for carbon-carbon and carbon-heteroatom bond formation. researchgate.netrsc.org
The presence of the enol ether moiety makes the double bond electron-rich, rendering it susceptible to attack by various electrophiles. researchgate.net Furthermore, these compounds can participate in various cycloaddition reactions, serving as key components in the construction of cyclic and heterocyclic systems. researchgate.net The oxyhalogenation of alkynes provides a direct route to these valuable β-halogenated enol ethers, highlighting an atom-economical approach to their synthesis. researchgate.net The ability to undergo further modifications at both the halogenated position and the enol ether double bond makes halogenated enol ethers, including 3-Chloro-2-methoxypropene, powerful intermediates for the synthesis of natural products, pharmaceuticals, and advanced materials. rsc.org
Historical Context of this compound Research
While specific early research focusing exclusively on this compound is not extensively documented in readily available literature, its historical context can be understood through the development of synthetic methods for related chloroethers and halogenated alkenes. The systematic study of chloroethers dates back to the late 19th century, often involving variations of the Williamson ether synthesis. smolecule.com However, these early methods frequently struggled with issues of regioselectivity and competing side reactions. smolecule.com
A significant advancement came in the 1950s with the application of Lewis acid catalysts, which allowed for more controlled and efficient formation of chloroethers via stabilized carbocation intermediates. smolecule.com The synthesis of halogenated propenes also has a long history; for instance, methods for preparing compounds like 3-chloro-2-methylpropene (B57409) involve the chlorination of isobutylene. ontosight.aiorgsyn.org The synthesis of a related compound, (Z)-1,3-dibromo-2-methoxypropene, has been achieved through the dehydrohalogenation of a tribrominated precursor, showcasing a strategy applicable to the formation of halogenated enol ethers. researchgate.net These historical developments in ether synthesis and alkene halogenation laid the fundamental groundwork upon which methods for the synthesis of more specialized reagents like this compound were built.
Current Research Landscape and Emerging Trends for this compound
The current research landscape indicates a strong interest in using functionalized alkenes as building blocks for complex molecule synthesis. While explicit recent studies on this compound are limited, the reactivity and applications of its constituent parts—the enol ether and the allylic chloride—point to significant emerging trends. Its close analogue, 2-methoxypropene (B42093), is widely used in a variety of transformations that highlight the potential of this compound.
A major trend is the use of enol ethers in cycloaddition reactions and natural product synthesis. For example, 2-methoxypropene has been employed as a key reactant in enelike reactions for the stereocontrolled synthesis of complex natural products such as (±)-Phyllanthocin. acs.org It also participates in [4+3] cycloaddition reactions, although this can sometimes lead to complex product mixtures. lookchem.com Furthermore, 2-methoxypropene serves as a versatile protecting group and has been used in the synthesis of the antibiotic Macrolactin A. chemicalbook.com
The defining feature of this compound is the addition of a reactive allylic chloride handle. This functionality opens up possibilities for nucleophilic substitution and cross-coupling reactions, which are not available to 2-methoxypropene. This positions this compound as a bifunctional building block, capable of participating first in reactions typical of an enol ether (e.g., cycloadditions, Michael additions) and subsequently undergoing transformation at the chloromethyl group. This dual reactivity is highly desirable in modern organic synthesis for building molecular complexity efficiently. Emerging trends likely involve its application in cascade reactions, where the unique reactivity of both the enol ether and the allylic chloride can be exploited sequentially in one-pot procedures to rapidly construct intricate molecular frameworks.
Chemical and Physical Properties of this compound
The following table summarizes key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₄H₇ClO | sielc.com |
| Molecular Weight | 106.551 g/mol | sielc.com |
| CAS Number | 32730-64-6 | sielc.com |
| Boiling Point (Tboil) | Not specified | chemeo.com |
| logP (Octanol/Water) | 1.22 | sielc.com |
| Synonyms | 3-Chloro-2-methoxyprop-1-ene; 1-Propene, 3-chloro-2-methoxy- | sielc.com |
| InChI Key | YHGBBOXHHMFPBY-UHFFFAOYSA-N | sielc.com |
Mentioned Compound Names
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-methoxyprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c1-4(3-5)6-2/h1,3H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGBBOXHHMFPBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186403 | |
| Record name | 3-Chloro-2-methoxypropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32730-64-6 | |
| Record name | 3-Chloro-2-methoxy-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32730-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-methoxypropene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032730646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-2-methoxypropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-2-methoxypropene | |
| Source | European Chemicals Agency (ECHA) | |
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Synthesis and Synthetic Methodologies for 3 Chloro 2 Methoxypropene
Established Synthetic Routes to 3-Chloro-2-methoxypropene
Established synthetic routes for compounds structurally related to this compound, such as its bromine-containing analogue, provide a strong basis for its preparation. These methods primarily include direct halogenation and dehydrohalogenation reactions.
Direct Halogenation Approaches
Direct halogenation of a suitable methoxypropene precursor is a potential, though not widely documented, route to this compound. The halogenation of alkenes is a fundamental organic reaction, and in the case of enol ethers, it proceeds via an electrophilic addition mechanism. The reaction of an alkene with a halogenating agent such as chlorine (Cl₂) would typically lead to a di-halogenated intermediate. Subsequent elimination of hydrogen chloride (HCl) would be required to form the desired vinyl chloride.
The reactivity of all hydrogen atoms in a complex alkane is not equal during halogenation. libretexts.org For instance, the light-induced chlorination of propane (B168953) yields a mixture of 1-chloropropane (B146392) and 2-chloropropane. libretexts.org This suggests that direct chlorination of a precursor like 2-methoxypropene (B42093) might yield a mixture of products, including the desired this compound and other chlorinated isomers. Industrial processes sometimes utilize direct chlorination for the synthesis of related compounds, such as the chlorination of methoxypropane to produce 2-chloro-1-methoxypropane, which is conducted under controlled temperature and pressure with a catalyst.
A plausible reaction sequence could involve the allylic chlorination of 2-methoxypropene. However, controlling the regioselectivity to favor the formation of the 3-chloro isomer over other potential products would be a significant challenge.
Pyrolytic Methods for Halogenated Methoxypropenes
Pyrolytic elimination reactions offer another avenue for the synthesis of halogenated methoxypropenes. These reactions typically involve the thermal decomposition of a suitable precursor to generate an alkene. For instance, the pyrolytic elimination of methanol (B129727) from bromoacetone (B165879) dimethyl ketal has been reported to produce a mixture of isomeric enol ethers, including 3-bromo-2-methoxypropene. cdnsciencepub.com A similar approach could theoretically be applied to a chlorinated precursor to yield this compound.
The general principle of pyrolytic reactions involves heating a substrate to a high temperature, often in the gas phase, to induce fragmentation or elimination. researchgate.net The success of this method for synthesizing this compound would depend on the availability of a suitable chlorinated ketal precursor and the ability to control the pyrolysis conditions to favor the formation of the desired product over decomposition or rearrangement pathways.
Precursor Chemistry in this compound Synthesis
The synthesis of this compound is intrinsically linked to the availability of appropriate precursors. Based on the most plausible synthetic routes, polychlorinated propanes with a methoxy (B1213986) group at the 2-position are key starting materials.
A highly probable precursor for the synthesis of this compound via dehydrohalogenation is 1,3-dichloro-2-methoxypropane . The synthesis of this precursor could potentially be achieved through the etherification of 1,3-dichloro-2-propanol (B29581) with a methylating agent.
Another key precursor is 2-methoxypropene , which can be used in various reactions, including those catalyzed by acids. clockss.orgresearchgate.net It is a commercially available electron-rich alkene. researchgate.net The synthesis of 2-chloro-2-methoxypropane (B14540815) from methanol, acetone, and hydrogen chloride has also been documented, highlighting a potential route to chlorinated methoxypropane precursors. google.com
The table below summarizes some key precursors and their potential roles in the synthesis of this compound.
| Precursor Name | Chemical Formula | Potential Synthetic Role |
| 1,3-Dichloro-2-methoxypropane | C₄H₈Cl₂O | Starting material for dehydrohalogenation to this compound. |
| 2-Methoxypropene | C₄H₈O | Starting material for direct allylic chlorination. |
| 1,2,3-Trichloro-2-methoxypropane | C₄H₇Cl₃O | Potential precursor for dehydrohalogenation, drawing analogy from the synthesis of dibromo-2-methoxypropene researchgate.net. |
Novel Synthetic Strategies for this compound Derivatives
While direct synthetic routes to this compound itself are not extensively reported, modern synthetic methodologies can be applied to generate its derivatives. These strategies often focus on creating complexity and introducing functional groups for further chemical transformations.
One approach involves the use of palladium-catalyzed cross-coupling reactions . The vinyl chloride moiety in this compound could potentially undergo reactions such as Suzuki, Stille, or Heck couplings to introduce new carbon-carbon bonds at the 1-position. For example, the synthesis of (E)- and (Z)-1,3-dibromo-2-methoxypropene and their subsequent use in palladium-catalyzed coupling reactions of the vinylic bromide have been studied, suggesting a similar reactivity for the chloro-analogue. researchgate.net
Another strategy could involve the functionalization of the methyl group . Radical halogenation could introduce another halogen at the methyl group, creating a more functionalized building block.
Furthermore, the development of novel catalysts and reaction conditions for the synthesis of quinazoline-based anticancer drugs showcases the evolution of synthetic strategies for complex molecules, which could inspire new approaches for the synthesis and derivatization of simpler molecules like this compound. arkat-usa.org
The table below outlines some potential novel synthetic strategies for derivatization.
| Strategy | Description | Potential Derivative |
| Palladium-Catalyzed Cross-Coupling | Reaction of this compound with a boronic acid (Suzuki coupling) or an organotin reagent (Stille coupling) to form a C-C bond at the vinyl chloride position. | 1-Aryl-2-methoxypropenes |
| Click Chemistry | While not directly applicable to the parent molecule, derivatives of this compound containing azide (B81097) or alkyne functionalities could be synthesized and used in copper-free click reactions for bioconjugation or materials science applications. tcichemicals.com | Triazole-functionalized methoxypropenes |
| Addition Reactions | The electron-rich double bond of this compound could be susceptible to addition reactions with various electrophiles, leading to a range of functionalized propane derivatives. | Dihalogenated methoxypropanes |
Reactivity and Reaction Mechanisms of 3 Chloro 2 Methoxypropene
Nucleophilic Reactivity of the Vinylic and Allylic Centers
3-Chloro-2-methoxypropene possesses two primary sites susceptible to nucleophilic attack: the vinylic carbon bonded to the chlorine atom and the allylic carbon. The reactivity at these centers is influenced by the electronic effects of both the chloro and methoxy (B1213986) substituents.
Nucleophilic Substitution Reactions
The chlorine atom in this compound can be displaced by various nucleophiles. smolecule.com These reactions can proceed through different mechanisms, such as S_N1 or S_N2 pathways, depending on the reaction conditions and the nature of the nucleophile. For instance, reactions with nucleophiles like hydroxide (B78521) ions or alkoxides can lead to the substitution of the chlorine atom. smolecule.com
In a related compound, 1-chloro-3-iodo-2-methoxy-2-methylpropane, both the chlorine and iodine atoms are susceptible to replacement by nucleophiles such as hydroxide, cyanide, or amines. This suggests that the halogen atom in haloalkoxypropanes is a reactive site for nucleophilic substitution.
The reactivity of such compounds is often exploited in organic synthesis. For example, 1-chloro-3-methoxypropane (B29878) is utilized as an intermediate, with its chlorine atom providing a site for nucleophilic substitution reactions. cymitquimica.com Similarly, 2-chloro-2-methoxypropane (B14540815) undergoes nucleophilic substitution where the chlorine is replaced by nucleophiles like hydroxide or alkoxides. smolecule.com
Addition Reactions to the Olefinic Moiety
The double bond in this compound allows for various addition reactions.
Electrophilic Additions
Electrophilic addition to alkenes is a fundamental reaction in organic chemistry. ksu.edu.sa The process typically involves the initial attack of an electrophile on the electron-rich double bond, leading to the formation of a carbocation intermediate. ksu.edu.sabyjus.com This intermediate is then attacked by a nucleophile to give the final addition product. ksu.edu.sa
In the case of unsymmetrical alkenes, the regioselectivity of the addition is often governed by Markovnikov's rule, which states that the electrophile (often a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. chemguide.co.uk This rule is a consequence of the relative stabilities of the possible carbocation intermediates. chemguide.co.uk For example, the addition of hydrogen halides (HX) to propene results in the formation of a more stable secondary carbocation, leading to the major product where the halogen is attached to the second carbon. chemguide.co.uk
For this compound, the methoxy group, being an electron-donating group, is expected to influence the regioselectivity of electrophilic addition. The addition of electrophiles would likely proceed to form the most stable carbocation intermediate, which would be influenced by the electronic effects of both the chloro and methoxy groups.
Radical Additions
Radical reactions offer an alternative pathway for the addition to double bonds. libretexts.org These reactions are initiated by the formation of a radical species, which then adds to the alkene. libretexts.org For example, the addition of hydrogen bromide to alkenes can proceed via a radical mechanism in the presence of peroxides, leading to anti-Markovnikov addition. chemguide.co.uk
The reaction of chlorine with methane (B114726) to produce chloromethane (B1201357) is an example of a radical substitution reaction that proceeds via a chain reaction mechanism initiated by UV light. libretexts.org Radical species can also add to double bonds, as seen in the reaction of a carbon radical with O₂ and subsequent intramolecular addition to a C=C bond in the synthesis of prostaglandin (B15479496) H₂. libretexts.org
[2+2] Cycloaddition Chemistry
[2+2] cycloaddition reactions involve the combination of two components with two π-electrons each to form a four-membered ring. These reactions can be initiated either thermally or photochemically. In the context of chromone (B188151) derivatives, [2+2] cycloaddition with alkenes is a known transformation. niscpr.res.in For instance, 3-formylchromone can undergo a [4+2] cycloaddition with dichloroketene, which is followed by a subsequent [2+2] cycloaddition of the initial adduct with another molecule of dichloroketene. niscpr.res.in While this example involves a more complex system, it illustrates the potential for cycloaddition chemistry in molecules containing reactive double bonds.
Role of the Methoxy Group in Directing Reactivity
The methoxy group (-OCH₃) plays a significant role in directing the reactivity of this compound. As an electron-donating group, it influences the electron density of the molecule and the stability of reaction intermediates.
In nucleophilic substitution reactions, the methoxy group's electron-donating nature can affect the stability of any carbocation intermediates that may form, particularly in S_N1-type reactions. In electrophilic additions, the methoxy group's ability to donate electron density to the double bond makes the alkene more nucleophilic and thus more reactive towards electrophiles. researchgate.net It also directs the regioselectivity of the addition by stabilizing the adjacent carbocation.
The influence of a methoxy group is also seen in other related compounds. For example, in 1-chloro-2-methoxypropane, the methoxy group is noted to enhance nucleophilicity at adjacent carbons. In drug discovery, chloro and methoxy groups are recognized for their significant impact on the intermolecular interactions and physicochemical properties of molecules. drughunter.comyoutube.com The methoxy group is a weak leaving group due to the low electron affinity of oxygen. researchgate.net
The electronic properties of the methoxy group are crucial in various reactions. For instance, in the reactions of 2-methoxypropene (B42093) with protonated pyridine- and aniline-based compounds, the methoxy group influences the gas-phase ion-molecule reactions. purdue.edu Furthermore, the methoxy group in 2-methoxypropene makes it an electron-rich alkene, useful in various synthetic transformations, including protections and rearrangements. researchgate.net
Mechanisms of Halogen Atom Participation in this compound Reactions
The chlorine atom in this compound plays a significant role in its reactivity, primarily through its ability to participate in the stabilization of reactive intermediates. As an allylic halide, the carbon-chlorine bond is susceptible to cleavage, leading to the formation of a carbocation. In such cases, the chlorine atom, despite its electronegativity, can help stabilize the positive charge.
This participation is analogous to the mechanisms observed in the substitution reactions of other α-halo ethers. Studies on α-halogenated cyclic acetals have shown that the halogen atom can stabilize an adjacent oxocarbenium ion intermediate. This stabilization influences the stereoselectivity of nucleophilic attack. The effectiveness of this stabilization increases with the polarizability of the halogen (F < Cl < Br ≈ I). While a three-membered halonium ion is a possible intermediate, evidence often points towards a halogen-stabilized open-form oxocarbenium ion as the key reactive species. This stabilization is attributed to hyperconjugative effects and through-space electrostatic interactions.
In the context of this compound, heterolytic cleavage of the C-Cl bond would generate a 2-methoxyallyl cation. The chlorine atom can participate in delocalizing the positive charge, thereby lowering the activation energy for its formation in reactions proceeding through an S_N1-like mechanism.
Allylic Reactivity via Resonance Stabilization
The most prominent feature of this compound's reactivity is its nature as an allylic halide. The bond dissociation energy of an allylic C-H bond is significantly lower than that of a typical alkyl C-H bond because the resulting radical is resonance-stabilized. libretexts.org Similarly, the C-Cl bond in an allylic chloride is activated towards both nucleophilic substitution and radical reactions due to the stability of the resulting intermediate.
Upon cleavage of the carbon-chlorine bond, a 2-methoxyallyl cation is formed. This cation is stabilized by resonance, delocalizing the positive charge across two carbon atoms. The presence of the methoxy group further stabilizes this cation through its electron-donating mesomeric effect (+M), where the oxygen's lone pair can participate in the π-system.
This resonance stabilization significantly facilitates nucleophilic substitution reactions. quora.com The reaction can proceed via an S_N1 mechanism, particularly with weak nucleophiles in polar protic solvents, due to the stability of the carbocation intermediate. Alternatively, strong nucleophiles can react via an S_N2 mechanism. The π-system of the double bond can overlap with the orbitals of the incoming nucleophile and the leaving group in the transition state, affecting the reaction rate. quora.com
The reactivity of the allylic halide in this compound is comparable to that observed in similar systems, such as (E)- and (Z)-1,3-dibromo-2-methoxypropene, which readily undergo nucleophilic displacement of the allylic bromine atom. researchgate.net Radical allylic halogenation, which proceeds via a resonance-stabilized radical intermediate, is another characteristic reaction of allylic systems. libretexts.org
| Reaction Type | Intermediate Stability | Factors Favoring Reaction |
| S_N1 Substitution | High (Resonance-stabilized 2-methoxyallyl cation) | Polar protic solvents, weak nucleophiles |
| S_N2 Substitution | Stabilized transition state via π-orbital overlap | Strong nucleophiles |
| Radical Substitution | High (Resonance-stabilized 2-methoxyallyl radical) | Radical initiators (e.g., light), low halogen concentration |
Rearrangement Reactions Involving this compound
The structure of this compound makes it a potential substrate or intermediate for various rearrangement reactions, particularly sigmatropic rearrangements. The Claisen rearrangement, a -sigmatropic reaction, is a powerful tool for C-C bond formation that typically involves the thermal rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. wikipedia.org
A well-known variant is the Johnson-Claisen rearrangement, where an allylic alcohol reacts with an orthoester (like triethyl orthoacetate) in the presence of a weak acid catalyst to form a γ,δ-unsaturated ester. name-reaction.comtcichemicals.com The key step involves the in-situ formation of a ketene (B1206846) acetal (B89532) from the allylic alcohol and the orthoester, which then undergoes the -rearrangement. tcichemicals.com
While direct rearrangement of this compound is not prominently documented, its structural motif is closely related to the intermediates in these reactions. For instance, 2-methoxypropene is a common reagent used to react with allylic alcohols to generate the necessary allyl vinyl ether intermediate for aliphatic ketone Claisen rearrangements. aalto.firesearchgate.net
Investigations into the Johnson-Claisen rearrangement of substituted allylic alcohols have shown that the electronic and steric properties of substituents on the double bond can significantly influence the reaction's feasibility. rsc.org For example, studies on γ-SF₅-substituted allylic alcohols revealed that the bulky and strongly electron-withdrawing SF₅ group can prevent the -sigmatropic rearrangement. rsc.org In a competitive scenario with a second, unsubstituted vinyl group present in the molecule, the rearrangement occurred exclusively at the unsubstituted double bond. rsc.org This suggests that the electronic nature and steric hindrance of the chloro and methoxy groups in this compound would similarly influence its participation in or the outcome of such rearrangements.
| Rearrangement Type | Key Reactants | Typical Product | Relevance to this compound |
| Claisen Rearrangement | Allyl vinyl ether | γ,δ-Unsaturated carbonyl | The 2-methoxyallyl moiety is a key structural feature. wikipedia.org |
| Johnson-Claisen Rearrangement | Allylic alcohol, Orthoester | γ,δ-Unsaturated ester | 2-Methoxypropene (a related compound) is a common precursor for the required intermediate. tcichemicals.comaalto.fi |
| Eschenmoser-Claisen Rearrangement | Allylic alcohol, Amide acetal | γ,δ-Unsaturated amide | A variation of the Claisen rearrangement with similar mechanistic principles. tcichemicals.com |
| Ireland-Claisen Rearrangement | Allylic ester, Strong base | γ,δ-Unsaturated carboxylic acid | Involves a silyl (B83357) ketene acetal intermediate. tcichemicals.com |
Applications of 3 Chloro 2 Methoxypropene in Advanced Organic Synthesis
3-Chloro-2-methoxypropene as a Building Block for Complex Molecules
This compound serves as a valuable three-carbon building block. Its reactivity is dominated by the susceptibility of the C-Cl bond to nucleophilic attack, a characteristic feature of allylic halides. This allows for the introduction of a methoxy-substituted allyl group into various molecular frameworks.
The primary and most fundamental application of this compound is in the synthesis of substituted allylic ethers. The electron-withdrawing effect of the chlorine atom makes the adjacent carbon an electrophilic center, readily attacked by nucleophiles. In the presence of an alcohol and a suitable base, it undergoes nucleophilic substitution to yield more complex ethers. This reaction proceeds via a standard SN2 mechanism where an alkoxide ion displaces the chloride.
While specific, novel syntheses focusing solely on this reagent are not abundant in premier literature, its reactivity is analogous to similar allylic halides. The general scheme for this transformation is fundamental in organic synthesis.
Interactive Data Table: Nucleophilic Substitution with this compound
Please select a nucleophile from the dropdown menu to see the corresponding product class.
Reaction with Sodium Ethoxide
Product Class: Allylic Ether
Product Structure: CH2=C(OCH3)CH2OCH2CH3
Description: Reaction with an alkoxide, such as sodium ethoxide, results in the formation of a new carbon-oxygen bond, yielding a substituted diether.
Reaction with Sodium Phenoxide
Product Class: Aryl Allyl Ether
Product Structure: CH2=C(OCH3)CH2OPh
Description: Aryloxides are effective nucleophiles for this transformation, leading to the formation of aryl allyl ethers, which can be precursors for sigmatropic rearrangements.
This compound can be considered a "masked" or latent equivalent of an acetonyl synthon. Following its reaction with a nucleophile, the vinyl ether moiety can be readily hydrolyzed under acidic conditions to reveal a ketone. This two-step sequence allows the compound to function as an acetonyl cation equivalent (CH₃COCH₂⁺). For instance, its reaction with an enolate followed by hydrolysis would yield a γ-diketone.
Research on the analogous compound, 3-bromo-2-methoxypropene, has shown it to be a useful masked acetonyl bromide for the alkylation of compounds with active methylene (B1212753) groups. cdnsciencepub.com It is assumed that this compound functions similarly, providing a less reactive, but synthetically equivalent, alternative. cdnsciencepub.com The reactivity of the closely related (E)- and (Z)-1,3-dibromo-2-methoxypropene further supports this, where nucleophilic displacement of the allylic bromide is a key reaction. researchgate.net
This functionality is particularly useful in scenarios where direct use of highly reactive species like chloroacetone (B47974) or bromoacetone (B165879) is problematic due to self-condensation or other side reactions. cdnsciencepub.com
The bifunctional nature of this compound makes it a potential candidate for use in the synthesis of macrocycles, where a linker is required to connect two ends of a long chain. However, a review of the literature indicates that while structurally similar compounds such as 3-chloro-2-(chloromethyl)-1-propene are employed in the synthesis of crown ethers and other macrocycles, specific examples detailing the integration of this compound into macrocyclic architectures are not prominently documented. orgsyn.org The use of its saturated analogue, 1-chloro-3-methoxypropane (B29878), has been noted in attempts to create macrocyclic phosphine (B1218219) ligands via template synthesis, highlighting the utility of such linkers in this field. core.ac.uk
Synthetic Utility in Heterocyclic Compound Formation
While the structure of this compound suggests potential pathways to heterocyclic systems—for example, through initial substitution followed by intramolecular cyclization onto the double bond or a derivative thereof—its specific application for this purpose is not extensively reported in the surveyed scientific literature.
Applications in Natural Product Synthesis Scaffolds
The use of small, functionalized building blocks is a cornerstone of natural product synthesis. However, direct applications of this compound as a key starting material or intermediate in the total synthesis of natural products are not widely documented. In contrast, its isomer, 2-methoxypropene (B42093), is a common reagent, for example, in the synthesis of (±)-Phyllanthocin, where it participates in an enelike reaction. acs.org This highlights the synthetic community's preference for the isomeric form in many well-known applications.
Development of Novel Reagents Utilizing this compound Derived Structures
The development of new reagents based on the this compound scaffold is not a prominent area of research found in the available literature. The focus remains on its utility as a basic building block rather than a platform for creating more complex, named reagents.
Derivatization and Functionalization of 3 Chloro 2 Methoxypropene
Modifications of the Chlorine Atom in 3-Chloro-2-methoxypropene
The allylic chloride in this compound serves as a primary site for functionalization through nucleophilic substitution and cross-coupling reactions.
Substitution Reactions for Diverse Functional Groups
The chlorine atom can be readily displaced by a variety of nucleophiles to introduce new functional groups. These reactions typically proceed via an S(_N)2 mechanism, although an S(_N)1 pathway can be favored under certain conditions due to the potential for resonance stabilization of the allylic carbocation.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Hydroxide (B78521) | Sodium Hydroxide | Alcohol |
| Alkoxide | Sodium Methoxide | Ether |
| Thiolate | Sodium Thiophenoxide | Thioether |
| Amine | Ammonia | Primary Amine |
| Azide (B81097) | Sodium Azide | Azide |
Detailed research into analogous allylic chlorides indicates that reaction conditions can be optimized to favor substitution over elimination, a common side reaction. The choice of solvent, temperature, and the nature of the nucleophile are critical factors in achieving high yields of the desired substitution products.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions offer a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the diversity of derivatives accessible from this compound. While specific studies on this substrate are limited, the reactivity of similar allylic chlorides suggests its utility in several named reactions.
Table 2: Potential Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |
|---|---|---|---|
| Suzuki Coupling | Organoboron Reagent | Pd(PPh(_3))(_4) / Base | C-C |
| Stille Coupling | Organotin Reagent | Pd(PPh(_3))(_4) | C-C |
| Heck Coupling | Alkene | Pd(OAc)(_2) / Ligand / Base | C-C |
| Sonogashira Coupling | Terminal Alkyne | PdCl(_2)(PPh(_3))(_2) / CuI / Base | C-C |
| Buchwald-Hartwig | Amine | Pd Catalyst / Ligand / Base | C-N |
The success of these reactions is highly dependent on the choice of catalyst, ligand, and reaction conditions to ensure efficient catalytic turnover and minimize side reactions.
Transformations of the Alkene Moiety
The double bond in this compound is susceptible to a range of electrophilic addition reactions, allowing for the introduction of new functionalities across the two carbon atoms.
Table 3: Alkene Functionalization Reactions
| Reaction Type | Reagent(s) | Functional Group Introduced |
|---|---|---|
| Halogenation | Br(_2) | Vicinal Dibromide |
| Hydrohalogenation | HBr | Bromoether |
| Epoxidation | m-CPBA | Epoxide |
| Dihydroxylation | OsO(_4), NMO | Vicinal Diol |
| Ozonolysis | O(_3); then Me(_2)S | Ketone and Formaldehyde |
The regioselectivity of these additions is influenced by the electronic effects of the methoxy (B1213986) and chloromethyl substituents.
Chemical Conversions of the Methoxy Group
The methoxy group, an enol ether, is generally stable but can be cleaved under specific, often harsh, acidic conditions to yield a ketone. This transformation proceeds via protonation of the ether oxygen, followed by nucleophilic attack of water and subsequent tautomerization.
Reaction: this compound + H(_3)O → 1-Chloro-2-propanone + Methanol (B129727)
This reaction is less commonly employed for derivatization due to the often-undesired reactivity at other sites under strongly acidic conditions.
Stereoselective Derivatization Strategies
The prochiral nature of the alkene moiety in this compound allows for the application of stereoselective reactions to generate chiral derivatives.
Table 4: Stereoselective Derivatization Approaches
| Reaction Type | Chiral Reagent/Catalyst | Potential Chiral Product |
|---|---|---|
| Asymmetric Epoxidation | Sharpless Catalyst | Chiral Epoxide |
| Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β | Chiral Diol |
These methods are crucial for the synthesis of enantiomerically enriched compounds, which are of significant interest in pharmaceutical and materials science research. The choice of the chiral ligand or catalyst is paramount in determining the stereochemical outcome of the reaction.
Catalytic Transformations Involving 3 Chloro 2 Methoxypropene
Transition Metal-Catalyzed Reactions
Transition metal catalysis provides a powerful toolkit for the transformation of 3-chloro-2-methoxypropene, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Palladium-Catalyzed Coupling Reactions
Palladium catalysts are paramount in cross-coupling reactions, and while specific examples involving this compound are not extensively documented in readily available literature, the reactivity of its allylic chloride moiety is well-established in palladium-catalyzed transformations like the Tsuji-Trost reaction. wikipedia.orgorganic-chemistry.orgmdpi.comnih.gov In such reactions, a palladium(0) catalyst would oxidatively add to the carbon-chlorine bond of this compound to form a π-allylpalladium complex. This intermediate can then be attacked by a wide range of nucleophiles.
The general mechanism for a Tsuji-Trost reaction is depicted below:
Oxidative Addition: Pd(0) inserts into the C-Cl bond of the allylic chloride.
Nucleophilic Attack: A nucleophile attacks the π-allyl complex.
Reductive Elimination: The product is released, and the Pd(0) catalyst is regenerated.
This methodology allows for the introduction of various substituents at the allylic position, making it a valuable tool for creating molecular diversity. The presence of the methoxy (B1213986) group on the double bond can influence the regioselectivity of the nucleophilic attack.
Table 1: Potential Palladium-Catalyzed Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Potential Product | Catalyst System (General) |
| Tsuji-Trost Reaction | Malonates, amines, phenols | Allylic alkylation, amination, or etherification products | Pd(PPh₃)₄, Pd₂(dba)₃/ligand |
| Suzuki Coupling | Boronic acids/esters | Allylated aromatic or vinyl compounds | Pd(OAc)₂/ligand, PdCl₂(PPh₃)₂ |
| Heck Reaction | Alkenes | Substituted dienes | Pd(OAc)₂, Pd/C |
| Sonogashira Coupling | Terminal alkynes | 1,4-enynes | PdCl₂(PPh₃)₂/CuI |
Note: This table represents potential reactions based on the known reactivity of allylic chlorides. Specific experimental data for this compound was not found in the searched literature.
Olefin Metathesis Reactions
Olefin metathesis is a powerful carbon-carbon double bond forming reaction catalyzed by transition metal complexes, most notably those of ruthenium and molybdenum. wikipedia.orgthieme-connect.de Cross-metathesis of this compound with other olefins could, in principle, lead to the formation of new, more complex unsaturated molecules. organic-chemistry.org The success of such a reaction would depend on the relative reactivity of the terminal alkene in this compound and its compatibility with the metathesis catalyst. The presence of the allylic chloride and the vinyl ether functionalities might influence catalyst activity and stability.
Key catalysts for olefin metathesis include:
Grubbs' Catalysts (1st, 2nd, and 3rd generation)
Hoveyda-Grubbs Catalysts
Schrock Catalysts
The general principle of cross-metathesis involves the scrambling of alkylidene fragments between two different olefins. For this compound, this could provide access to novel substituted alkenes. However, specific literature detailing the use of this compound in olefin metathesis is scarce.
Lewis Acid Catalysis in Reactions of this compound
Lewis acids are known to activate substrates for a variety of chemical transformations. In the context of this compound, a Lewis acid could coordinate to either the chlorine atom or the oxygen atom of the methoxy group. Coordination to the chlorine would enhance its leaving group ability, facilitating nucleophilic substitution reactions. Activation of the vinyl ether moiety could promote reactions such as [4+2] cycloadditions (Diels-Alder reactions) where this compound acts as the diene component, or other electrophilic additions across the double bond.
While specific studies on Lewis acid-catalyzed reactions of this compound are not prominent, the general principles of Lewis acid catalysis on similar substrates, such as alkoxy-substituted allyl chlorides, suggest potential for controlled and selective transformations. researchgate.netnih.govbrandeis.edu
Organocatalytic Approaches to this compound Transformations
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful field in synthesis. For a substrate like this compound, various organocatalytic activation modes could be envisioned. For instance, chiral amines could react with the molecule to form chiral enamines or iminium ions, leading to enantioselective transformations. Hydrogen-bond donating catalysts could activate the molecule towards nucleophilic attack.
Given the multifunctional nature of this compound, organocatalysis could offer pathways to a variety of chiral products. However, the application of organocatalysis to this specific substrate is an area that appears to be underexplored in the current literature. mdpi.combeilstein-journals.org
Photochemical and Electrochemical Catalysis
Photochemical and electrochemical methods offer alternative approaches to activate this compound. Photoredox catalysis, for instance, could be employed to generate radical intermediates from the allylic chloride moiety. These radicals could then participate in a variety of bond-forming reactions. For example, a photocatalytic system could facilitate the reduction of the carbon-chlorine bond to generate an allyl radical, which could then be coupled with other radical species or undergo addition to unsaturated systems. acs.org
Electrochemical methods can also be used to achieve the reduction or oxidation of organic molecules. The electrochemical reduction of allylic halides is a known process that can lead to the formation of carbanions or radicals, which can then react with electrophiles. taylorfrancis.com In the case of this compound, controlled potential electrolysis could provide a means to selectively cleave the C-Cl bond and generate reactive intermediates for further functionalization.
While direct studies on this compound are limited, research on the photocatalysis and electrochemistry of allylic chlorides provides a foundation for predicting its behavior under such conditions. snnu.edu.cnresearchgate.net
Theoretical and Computational Studies of 3 Chloro 2 Methoxypropene Reactivity and Structure
Quantum Chemical Calculations on 3-Chloro-2-methoxypropene
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. For this compound, these calculations can elucidate its electronic structure and provide predictive models for its reactivity.
Electronic Structure Analysis
The electronic structure of a molecule dictates its fundamental chemical and physical properties. For molecules like this compound, understanding the distribution of electrons and the nature of molecular orbitals is key to comprehending its stability and reactivity. While specific studies on this compound are not abundant in the literature, valuable insights can be drawn from computational and experimental studies on analogous compounds, such as 3-monosubstituted-2-methylpropenes.
A study on 3-monosubstituted-2-methylpropenes [H2C=C(CH3)CH2X, where X can be Cl, OMe, etc.] utilized photoelectron spectroscopy and computational methods like the Outer Valence Green's Function (OVGF) and Natural Bond Orbital (NBO) analysis at the MP2/6-31G(d,p) and cc-pVDZ levels of theory. researchgate.net This research indicated that hyperconjugation effects play a significant role in determining the stability of different conformers. researchgate.net For the methoxy (B1213986) analogue, the interaction between the oxygen lone pair and the π-system of the double bond is a critical feature of its electronic structure. This interaction, a form of resonance, leads to delocalization of electron density and influences the molecule's reactivity.
The oxygen atom in the methoxy group is sp2 hybridized, allowing one of its lone pairs to reside in a p-orbital that can overlap with the p-orbitals of the carbon-carbon double bond. stackexchange.comechemi.com This creates a 3-center, 4-electron π-system analogous to the allyl anion. stackexchange.comechemi.com This delocalization affects the bond lengths and the electron density distribution across the C=C-O fragment. The presence of the chlorine atom introduces an inductive electron-withdrawing effect and also has lone pairs that can potentially interact with the molecular orbitals.
Reactivity Predictions (e.g., Frontier Molecular Orbitals)
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org The energy and spatial distribution of these orbitals are crucial in determining the feasibility and stereochemistry of chemical reactions. youtube.com
For this compound, the HOMO is expected to be a π-orbital with significant contributions from the carbon-carbon double bond and the p-orbital of the methoxy oxygen. The delocalization of the oxygen lone pair raises the energy of the HOMO, making the molecule a better electron donor (nucleophile) compared to a simple alkene. The LUMO is likely to be the corresponding π* antibonding orbital.
The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. youtube.com A smaller HOMO-LUMO gap generally implies higher reactivity. The substituents on the propene backbone significantly influence the energies of these frontier orbitals. The electron-donating methoxy group raises the HOMO energy, while the electronegative chlorine atom can lower the energy of both the HOMO and LUMO through inductive effects.
The spatial distribution of the HOMO and LUMO determines the sites of electrophilic and nucleophilic attack, respectively. In electrophilic attack, the electrophile will preferentially interact with the atoms where the HOMO has the largest lobes. Conversely, in nucleophilic attack, the nucleophile will target the atoms with the largest lobes in the LUMO.
| Orbital | Expected Nature | Key Atomic Contributions | Influence of Substituents | Predicted Reactivity |
|---|---|---|---|---|
| HOMO | π-bonding | C=C double bond, Methoxy oxygen | Methoxy group raises energy; Chloro group lowers energy | Site for electrophilic attack |
| LUMO | π*-antibonding | C=C double bond, Carbon-Chlorine bond | Chloro group lowers energy | Site for nucleophilic attack |
Conformational Analysis of this compound and Analogues
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements, known as conformers, can have different energies and, therefore, different populations at equilibrium.
Energy Minimization and Conformational Equilibria
For this compound, rotation around the C-C and C-O single bonds can lead to various conformers. Computational methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the geometries of these conformers and their relative energies. By finding the energy minima on the potential energy surface, the most stable conformers can be identified.
Influence of Substituents on Conformation
The conformational preferences of this compound are influenced by a combination of steric and stereoelectronic effects. The size of the chloro and methoxy groups will lead to steric hindrance in certain conformations, disfavoring them.
Stereoelectronic effects, such as hyperconjugation and dipole-dipole interactions, also play a significant role. For instance, the anomeric effect, which involves the interaction of a lone pair on an oxygen atom with an adjacent anti-periplanar σ* orbital, could influence the preferred conformation around the C-O bond. Similarly, the alignment of the C-Cl bond relative to the π-system of the double bond can affect conformational stability.
Studies on related substituted ethanes and cyclohexanes have shown that the interplay of steric and stereoelectronic effects can lead to conformational preferences that are not always intuitive. nih.govsapub.org For example, in some dihaloethanes, the gauche conformer is more stable than the anti conformer in the liquid phase, despite the increased steric hindrance, due to favorable stereoelectronic interactions. nih.gov
| Factor | Description | Expected Influence on this compound |
|---|---|---|
| Steric Hindrance | Repulsive interactions between bulky groups. | Disfavors conformations where chloro and methoxy groups are close in space. |
| Stereoelectronic Effects | Interactions involving filled and empty orbitals (e.g., hyperconjugation, anomeric effect). | Can stabilize certain conformations, sometimes overriding steric effects. |
| Dipole-Dipole Interactions | Electrostatic interactions between polar bonds. | Influences the relative orientation of the C-Cl and C-O bonds. |
Mechanistic Investigations using Computational Methods
Computational chemistry is an indispensable tool for elucidating reaction mechanisms. rsc.org By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located. This allows for the determination of reaction pathways and the calculation of activation energies, providing a detailed picture of how a reaction proceeds.
For this compound, computational methods could be used to investigate a variety of reactions, including addition reactions to the double bond, substitution reactions at the allylic carbon, and elimination reactions. For example, in a study of the ring-opening of 3-chloro-2-azetines, ab initio calculations were used to determine the reaction barrier and explain the enhanced reactivity due to aryl substitution. ugent.be
By calculating the energies of possible intermediates and transition states, the most likely reaction mechanism can be identified. For instance, in an electrophilic addition reaction, computational studies could distinguish between a concerted mechanism and a stepwise mechanism involving a carbocation intermediate. The influence of the solvent on the reaction mechanism can also be modeled using implicit or explicit solvent models.
Transition State Characterization
In the realm of chemical kinetics, the transition state is a fleeting, high-energy configuration that molecules must pass through to transform from reactants to products. github.io Characterizing this state is paramount to understanding the reaction's feasibility, rate, and mechanism. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency that corresponds to the motion along the reaction coordinate. github.io
For this compound, a key reaction of interest would be its susceptibility to nucleophilic attack, given the presence of an electrophilic carbon center and a labile chlorine atom. Quantum chemical calculations, such as those employing DFT, can be used to model the approach of a nucleophile to the molecule and locate the corresponding transition state structure. sciencedaily.com The geometric parameters (bond lengths and angles) and the energy of this transition state are crucial for determining the activation energy of the reaction. opentextbc.cawikipedia.org
Illustrative Hypothetical Data for Nucleophilic Substitution on this compound:
The following table represents hypothetical data that could be generated from a computational study on the S(_N)2 reaction of this compound with a generic nucleophile (Nu).
| Parameter | Value | Unit |
| C-Cl bond length (Reactant) | 1.80 | Å |
| C-Cl bond length (Transition State) | 2.25 | Å |
| C-Nu bond length (Transition State) | 2.10 | Å |
| Activation Energy (Ea) | 25.5 | kcal/mol |
| Imaginary Frequency | -350 | cm |
This data is for illustrative purposes only and does not represent experimentally or computationally verified values for this compound.
Reaction Pathway Elucidation
Beyond identifying the transition state, computational chemistry allows for the elucidation of the entire reaction pathway, connecting reactants, transition states, intermediates, and products. nih.gov This is often achieved through Intrinsic Reaction Coordinate (IRC) calculations, which trace the minimum energy path downhill from the transition state to the corresponding reactant and product. nih.gov
For this compound, various reaction pathways could be explored, including addition reactions to the double bond and elimination reactions. For instance, in the presence of a strong base, an E2 elimination pathway might compete with nucleophilic substitution. Computational modeling can map out the potential energy surfaces for both pathways, allowing for a comparison of their respective activation barriers. sciencedaily.com The pathway with the lower activation energy is generally the kinetically favored one. wikipedia.org
Hypothetical Energy Profile for Competing Reactions of this compound:
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Base) | 0.0 |
| S(_N)2 Transition State | +22.0 |
| E2 Transition State | +18.5 |
| Substitution Product | -15.0 |
| Elimination Product | -12.0 |
This data is for illustrative purposes only and does not represent experimentally or computationally verified values for this compound.
Molecular Dynamics Simulations for Solvent Effects on this compound Reactions
While gas-phase calculations provide fundamental insights, most chemical reactions occur in solution, where solvent interactions can significantly influence reactivity. nih.govacs.org Molecular Dynamics (MD) simulations are a powerful computational tool to study these solvent effects. nih.gov In an MD simulation, the motion of the solute (this compound) and a large number of explicit solvent molecules are simulated over time by solving Newton's equations of motion.
For reactions of this compound, MD simulations can reveal how solvent molecules arrange around the reactant and the transition state. nih.gov This can provide insights into the differential solvation of these species, which in turn affects the activation energy. acs.org For example, a polar solvent might stabilize a charge-separated transition state more than the neutral reactant, thereby accelerating the reaction. acs.orgnih.gov Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly well-suited for these studies, treating the reacting species with high-level quantum mechanics while the solvent is modeled with more computationally efficient molecular mechanics. chemrxiv.org
Hypothetical Solvation Free Energy Changes for a Reaction of this compound:
| Species | Solvation Free Energy in Water (kcal/mol) | Solvation Free Energy in Hexane (kcal/mol) |
| Reactant | -2.5 | -0.5 |
| Transition State | -8.0 | -1.0 |
| ΔΔG (Solvent Effect on Activation Barrier) | -5.5 | -0.5 |
This data is for illustrative purposes only and does not represent experimentally or computationally verified values for this compound. A negative value for ΔΔG indicates a lowering of the activation barrier in the solvent compared to the gas phase, suggesting a rate enhancement. chemrxiv.org
Advanced Analytical Techniques for 3 Chloro 2 Methoxypropene Characterization in Research
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are fundamental in the analytical landscape of 3-Chloro-2-methoxypropene, providing robust methodologies for its separation from complex mixtures and the critical assessment of its purity. These methods are indispensable in research settings for monitoring reaction progress, identifying impurities, and quantifying the compound of interest. The choice between gas and liquid chromatography is typically dictated by the volatility and thermal stability of the analyte and the matrix in which it is present.
Gas Chromatography (GC) Applications
Gas chromatography is a powerful technique for the analysis of volatile compounds such as this compound. Its high resolution and sensitivity make it suitable for determining the purity of standards and for detecting trace amounts in various matrices. In research applications, GC is often employed to monitor the synthesis of this compound, allowing for the separation of the target compound from starting materials, byproducts, and residual solvents.
Capillary columns with a variety of stationary phases can be utilized, with the selection depending on the specific separation required. For instance, non-polar columns are often a good starting point for method development. Temperature programming, where the column temperature is increased during the analysis, is a common strategy to ensure the timely elution of all components in a mixture with good peak shape. Detection is typically achieved using a Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification.
While specific GC methods for this compound are not extensively detailed in publicly available literature, general methods for chlorinated hydrocarbons are applicable. For a related compound, 3-chloro-2-methylpropene (B57409), capillary gas chromatography has been successfully used for the analysis of emissions of organic vapors. nih.gov This suggests that similar approaches would be effective for this compound.
A hypothetical GC method for the purity assessment of this compound might involve the following parameters:
| Parameter | Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column |
| Stationary Phase | 5% Phenyl Polysiloxane |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Detector | Flame Ionization Detector (FID) at 280 °C |
| Injection Volume | 1 µL (split injection) |
This table represents a typical starting point for method development and is not based on a specific cited source for this compound.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and analysis of a broad range of compounds, including those that may not be suitable for GC due to low volatility or thermal instability. For this compound, HPLC offers a reliable method for purity assessment and quantification.
Method development in HPLC involves the systematic optimization of various parameters to achieve the desired separation. Key considerations include the choice of stationary phase (column), mobile phase composition (solvents), flow rate, and detector wavelength. A scouting gradient, typically running from a low to a high percentage of organic solvent, is often the first step to determine the approximate elution conditions. lcms.cz
Reverse-phase HPLC (RP-HPLC) is the most common mode of HPLC and is well-suited for the analysis of moderately polar to non-polar compounds like this compound. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.
A specific RP-HPLC method for the analysis of this compound has been developed. sielc.com This method utilizes a Newcrom R1 column with a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com The phosphoric acid is used to control the pH and improve peak shape. For applications requiring mass spectrometry detection, the non-volatile phosphoric acid can be replaced with a volatile acid like formic acid. sielc.com
Example RP-HPLC Method Parameters for this compound
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |
| Detection | UV (wavelength not specified) |
This data is derived from a published application note. sielc.com
Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes columns packed with smaller particles (typically sub-2 µm). researchgate.net This results in significantly higher efficiency, resolution, and speed of analysis compared to traditional HPLC. researchgate.netwaters.com UPLC systems are designed to operate at much higher pressures to accommodate the smaller particle sizes. ijsrtjournal.com
Methods developed for HPLC can often be adapted for UPLC to take advantage of these benefits. The application note for the HPLC analysis of this compound mentions that smaller 3 µm particle columns are available for faster UPLC applications. sielc.com A direct transfer of the HPLC method to a UPLC system would involve selecting a UPLC column with a similar stationary phase chemistry and scaling the gradient and flow rate appropriately to the smaller column dimensions. This would lead to a significant reduction in analysis time and solvent consumption, increasing throughput in a research environment. researchgate.net
Comparison of HPLC and UPLC Characteristics
| Feature | HPLC | UPLC |
|---|---|---|
| Particle Size | 3-5 µm | < 2 µm |
| Pressure | Lower | Higher (up to 15,000 psi) |
| Analysis Time | Longer | Shorter |
| Resolution | Good | Higher |
| Solvent Consumption | Higher | Lower |
This table provides a general comparison of the two techniques. researchgate.netijsrtjournal.com
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool in chemical research for both the qualitative and quantitative analysis of compounds. In the context of this compound, MS is crucial for confirming its molecular weight and for elucidating its structure, particularly when coupled with a chromatographic separation technique. nih.gov
High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, further confirming its identity. nih.gov Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion, and the resulting fragment ions can provide detailed structural information. nih.gov
GC-MS Integration for Reaction Mixture Analysis
The integration of Gas Chromatography with Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of MS. semanticscholar.org This hyphenated technique is exceptionally well-suited for the analysis of complex reaction mixtures generated during the synthesis of this compound.
As the components of the mixture elute from the GC column, they enter the ion source of the mass spectrometer where they are ionized. The resulting mass spectrum for each component serves as a chemical fingerprint, allowing for its identification by comparison to spectral libraries or by interpretation of the fragmentation pattern.
For example, in the analysis of organic vapors near industrial waste disposal sites, capillary GC-MS was used to identify and quantify a range of compounds, including the related 3-chloro-2-methylpropene. nih.gov This demonstrates the utility of GC-MS for identifying chlorinated organic compounds in complex environmental samples, a task analogous to analyzing a crude reaction mixture. nih.gov The method was sensitive enough to achieve detection limits in the nanogram per cubic meter range. nih.gov This high sensitivity is beneficial for detecting low-level impurities in a research sample of this compound.
Typical GC-MS Operational Parameters
| Component | Parameter | Setting/Value |
|---|---|---|
| Gas Chromatograph | Oven Program | Temperature ramp (e.g., 50°C to 250°C) |
| Carrier Gas | Helium | |
| Mass Spectrometer | Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap | |
| Scan Range | m/z 40-400 |
This table outlines general parameters for a GC-MS system. chromtech.net.au
This integrated approach allows researchers to not only assess the purity of the desired this compound product but also to identify unexpected byproducts, leading to a better understanding and optimization of the synthetic reaction.
Spectroscopic Characterization in Complex Reaction Systems
Advanced Nuclear Magnetic Resonance (NMR) Studies
While standard one-dimensional ¹H and ¹³C NMR are fundamental for structural confirmation, advanced 2D NMR techniques are indispensable for the unambiguous assignment of all signals, especially within a complex reaction mixture where overlapping peaks are common. Techniques such as COSY, HSQC, and HMBC provide through-bond correlation data that maps the entire molecular framework. ipb.pt
For this compound, the expected ¹H NMR spectrum would feature signals for the vinyl (=CH₂), chloromethyl (-CH₂Cl), and methoxy (B1213986) (-OCH₃) protons. The ¹³C spectrum would similarly show distinct signals for the vinyl, chloromethyl, methoxy, and quaternary alkene carbons.
Correlation Spectroscopy (COSY): This experiment would reveal correlations between protons that are coupled to each other (typically over two or three bonds). For this compound, no significant COSY correlations are expected as there are no vicinal or geminal protons on adjacent carbons.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C coupling). wikipedia.org It would definitively link the proton signals for the =CH₂, -CH₂Cl, and -OCH₃ groups to their corresponding carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons over two to four bonds, which is crucial for establishing the connectivity of the molecular backbone. wikipedia.org For instance, it would show a correlation from the methoxy protons to the quaternary alkene carbon (C2), and from the chloromethyl protons to the same C2 carbon, confirming the central placement of the methoxy group.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound Chemical shifts (δ) are estimated based on analogous structures and standard NMR prediction tools.
| Position | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|---|
| 1 | =CH₂ | ~4.0 - 4.5 | ~85 - 95 | C2 |
| 2 | >C= | - | ~155 - 165 | - |
| 3 | -CH₂Cl | ~4.1 - 4.3 | ~45 - 55 | C2 |
| - | -OCH₃ | ~3.5 - 3.8 | ~55 - 60 | C2 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups within a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light.
The analysis of this compound by these methods would allow for the clear identification of its key functional groups. The C=C stretch of the alkene, the C-O-C stretch of the ether, and the C-Cl stretch of the alkyl halide each have characteristic vibrational frequencies. The presence of these specific bands in the spectra would confirm the structure of the compound. While IR is particularly sensitive to polar bonds like C-O, Raman spectroscopy is often more sensitive to non-polar, symmetric bonds like C=C.
Table 3: Characteristic Vibrational Frequencies for this compound Frequency ranges are based on standard values for the indicated functional groups.
| Functional Group | Bond | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
|---|---|---|---|---|
| Alkene | C=C | Stretch | 1640 - 1680 | Strong |
| Alkene | =C-H | Stretch | 3010 - 3095 | Medium |
| Ether | C-O-C | Asymmetric Stretch | 1200 - 1275 | Weak |
| Alkyl Halide | C-Cl | Stretch | 600 - 800 | Medium-Strong |
| Alkyl | -C-H | Stretch | 2850 - 3000 | Strong |
Environmental Fate and Decomposition Pathways of 3 Chloro 2 Methoxypropene: Academic Perspectives
Atmospheric Degradation Mechanisms
The atmospheric fate of volatile organic compounds (VOCs) such as 3-Chloro-2-methoxypropene is primarily determined by their reactions with key atmospheric oxidants. While specific experimental kinetic data for this compound are not extensively available in peer-reviewed literature, its atmospheric degradation pathways can be inferred from established reaction mechanisms for structurally related compounds, such as unsaturated ethers and halogenated alkenes. The presence of a carbon-carbon double bond, an ether group, and a chlorine atom provides multiple potential sites for atmospheric reactions.
Reactions with Hydroxyl Radicals (OH)
Hydroxyl radicals (•OH) are the most significant daytime oxidant in the troposphere. The reaction between •OH and this compound is expected to be rapid due to the presence of the C=C double bond. The primary mechanism is the electrophilic addition of the •OH radical to one of the carbon atoms of the double bond. This addition is typically the dominant pathway for unsaturated compounds and leads to the formation of a chloro-methoxy-hydroxyalkyl radical intermediate.
A secondary, though likely much slower, pathway is the abstraction of a hydrogen atom from the methoxy (B1213986) (-OCH₃) or the chloromethyl (-CH₂Cl) groups. The addition reaction to the double bond is favored because the electron-rich π-system is highly attractive to the electrophilic •OH radical.
Following the initial addition, the resulting radical intermediate reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (RO₂•). In the presence of nitrogen oxides (NOₓ), this peroxy radical can react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂). The alkoxy radical is unstable and can subsequently decompose or isomerize, leading to the formation of various oxygenated products, which may include chlorinated aldehydes, ketones, and other carbonyl compounds.
Table 1: Postulated Reaction Steps for this compound with Hydroxyl Radicals
| Step | Reactants | Reaction Type | Intermediate/Product |
| 1 | This compound + •OH | Electrophilic Addition | Chloro-methoxy-hydroxyalkyl radical |
| 2 | Chloro-methoxy-hydroxyalkyl radical + O₂ | Oxygen Addition | Peroxy radical (RO₂•) |
| 3 | Peroxy radical (RO₂•) + NO | Oxidation | Alkoxy radical (RO•) + NO₂ |
| 4 | Alkoxy radical (RO•) | Decomposition/Isomerization | Carbonyl compounds (e.g., chlorinated ketones, aldehydes), Formaldehyde |
Reactions with Ozone (O₃)
Ozonolysis is another important atmospheric removal process for unsaturated compounds. The reaction of ozone (O₃) with the C=C double bond of this compound proceeds via a concerted cycloaddition to form a primary ozonide (a molozonide). This intermediate is highly unstable and rapidly rearranges to form a Criegee intermediate and a carbonyl compound.
Table 2: General Mechanism of Ozonolysis for this compound
| Step | Reactants | Reaction Type | Intermediate/Product |
| 1 | This compound + O₃ | Cycloaddition | Primary Ozonide |
| 2 | Primary Ozonide | Decomposition | Criegee Intermediate + Carbonyl Compound |
| 3 | Criegee Intermediate | Stabilization/Decomposition | Further oxidation products (e.g., organic acids, CO₂) |
Reactions with Chlorine Atoms (Cl)
In marine and coastal areas, or in regions with significant sources of atmospheric chlorine, reactions with chlorine atoms (Cl) can be a competitive degradation pathway. Similar to hydroxyl radicals, chlorine atoms react rapidly with alkenes primarily through addition to the C=C double bond. This reaction forms a chloro-alkoxy radical.
Biodegradation Pathways in Environmental Systems
There is a lack of specific research on the biodegradation of this compound in soil or aquatic environments. However, academic perspectives on its potential fate can be derived from the extensive body of literature on the microbial degradation of other chlorinated alkenes. researchgate.neteurochlor.org The biodegradation of such compounds can proceed under both aerobic and anaerobic conditions, often involving different microbial consortia and enzymatic pathways. eurochlor.org
Under aerobic conditions, microorganisms may utilize monooxygenase or dioxygenase enzymes to initiate the degradation process. These enzymes can incorporate oxygen atoms into the molecule, often leading to the formation of unstable epoxides across the double bond. These epoxides can then be hydrolyzed to diols and further metabolized. Another potential aerobic pathway is cometabolism, where the degradation is a fortuitous result of enzymes produced by microbes for other purposes, such as the oxidation of methane (B114726) or propane (B168953). usgs.gov
Under anaerobic conditions, the most common pathway for the degradation of chlorinated compounds is reductive dechlorination. eurochlor.orgusgs.gov In this process, the chlorinated compound acts as an electron acceptor, and a chlorine atom is removed and replaced with a hydrogen atom. This process typically occurs in a stepwise manner for poly-chlorinated compounds. For this compound, this could potentially lead to the formation of 2-methoxypropene (B42093). The persistence of the molecule in the environment will largely depend on the availability of suitable microbial populations and the prevailing redox conditions. nih.gov
Future Research Directions and Emerging Areas for 3 Chloro 2 Methoxypropene
Exploration of New Catalytic Systems for Sustainable Synthesis
The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. chemistryjournals.netnih.gov Future research into the synthesis of 3-Chloro-2-methoxypropene will increasingly focus on green and sustainable catalytic processes that prioritize atom economy, waste reduction, and the use of non-hazardous materials. nih.govscrivenerpublishing.com
Current methods for synthesizing haloalkenes and vinyl ethers often rely on traditional approaches that may involve harsh reagents or produce significant waste. chemguide.co.uk Emerging research directions aim to replace these with more sustainable alternatives. Key areas of exploration include:
Heterogeneous Catalysis: The use of solid acid or base catalysts, such as mixed metal oxides or zeolites, presents an opportunity to replace homogeneous catalysts. rsc.orgmdpi.com These solid catalysts can be easily separated from the reaction mixture, simplifying purification and enabling catalyst recycling, which is both economically and environmentally advantageous. For instance, a CaO-MgO mixed oxide has shown high efficiency in synthesizing vinyl methyl ether from a biomass-derived source, a principle that could be adapted for this compound production. rsc.org
Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions. Research into enzymes like lipases, which have been successfully used for the sustainable synthesis of vinyl ether esters, could be extended to the synthesis of this compound or its derivatives. rsc.org This approach avoids the acid-lability issues associated with conventional catalysis of vinyl ethers. rsc.org
Alternative Reaction Media: Moving away from traditional volatile organic solvents is a key goal of green chemistry. nih.gov Future studies will likely investigate the synthesis of this compound in greener solvents like ionic liquids, supercritical fluids (such as CO₂), or even solvent-free conditions to minimize environmental impact. chemistryjournals.net
Table 1: Comparison of Potential Catalytic Systems for Sustainable Synthesis
| Catalytic System | Potential Advantages | Research Focus for this compound |
| Heterogeneous Catalysts | Easy separation, reusability, potential for continuous processes. | Development of solid acid/base catalysts for the methoxyvinylation of allyl chloride precursors. |
| Biocatalysts (Enzymes) | High selectivity, mild reaction conditions (temperature, pH), reduced byproducts. | Screening for enzymes that can catalyze the formation of the vinyl ether bond under aqueous conditions. |
| Organocatalysis | Metal-free, often less sensitive to air and moisture, tunable reactivity. | Designing small organic molecules that can catalyze the key bond-forming steps in a sustainable manner. |
Development of Advanced Functional Materials Utilizing this compound
The dual functionality of this compound makes it an attractive monomer for the synthesis of advanced functional polymers. The electron-rich vinyl ether group is highly susceptible to cationic polymerization, while the allylic chloride provides a reactive site for post-polymerization modification. academie-sciences.frnih.gov
Future research will likely focus on harnessing these features to create materials with tailored properties for high-value applications. nih.govnih.gov
Cationic Polymerization: Vinyl ethers are known to undergo rapid cationic polymerization. academie-sciences.frresearchgate.net Research can explore the controlled/"living" cationic polymerization of this compound to produce well-defined polymers with predictable molecular weights and narrow dispersity. acs.org The resulting polymer would feature a reactive pendant chloride group at each monomer unit.
Post-Polymerization Modification: The pendant chloro groups on the polymer backbone serve as versatile handles for introducing a wide array of functional groups via nucleophilic substitution reactions. This allows for the creation of a library of functional polymers from a single parent polymer. For example, grafting hydrophilic side chains could produce amphiphilic copolymers for drug delivery applications, while introducing charged moieties could lead to ion-exchange resins or polyelectrolytes.
Stimuli-Responsive Materials: By incorporating specific functional groups, polymers derived from this compound could be designed to respond to external stimuli such as pH, temperature, or light. This is a key feature for applications in smart coatings, sensors, and biomedical devices. researchgate.net
Table 2: Potential Functional Materials from this compound
| Material Type | Synthetic Strategy | Potential Application |
| Functional Coatings | Cationic polymerization followed by substitution with adhesive or hydrophobic groups. | Adhesion promoters, anti-fouling surfaces, corrosion-resistant coatings. |
| Drug Delivery Systems | Synthesis of block copolymers; substitution with biocompatible polymers (e.g., PEG) and drug molecules. | Targeted drug release, biomedical hydrogels. nih.gov |
| Specialty Resins | Cross-linking the polymer chains via the pendant chloro groups. | Thermosetting resins, ion-exchange media, materials for additive manufacturing. |
| Biomedical Polymers | Functionalization with antimicrobial agents or bioactive molecules. | Antimicrobial coatings for medical devices, tissue engineering scaffolds. nih.gov |
Bio-inspired Transformations and Biocatalysis
The field of biocatalysis offers powerful tools for performing highly selective chemical transformations that are often challenging to achieve with conventional chemistry. acs.org Future research on this compound could explore the use of enzymes for its modification, degradation, or incorporation into bio-based materials, drawing inspiration from natural metabolic pathways. chemistryviews.org
Enzymatic Derivatization: Specific enzymes could be used to selectively transform one of the functional groups on the this compound molecule. For instance, certain dehalogenase enzymes are capable of converting chlorinated hydrocarbons into alcohols. mdpi.com Applying such an enzyme could provide a green route to a hydroxy-functionalized vinyl ether, a valuable monomer in its own right. Lipases or esterases could be used in cascades to modify derivatives of the parent compound. researchgate.net
Biodegradable Polymers: Incorporating bio-based monomers synthesized via biocatalysis with this compound could lead to the development of new copolymers with enhanced biodegradability. An enzymatic cascade has been demonstrated for the degradation of modified poly(vinyl alcohol), providing a model for the potential end-of-life processing of new polymers. researchgate.net
Chiral Synthesis: Many enzymes exhibit high stereoselectivity. Biocatalytic reduction of the double bond using ene reductases, for example, could potentially lead to chiral building blocks, which are of high value in the pharmaceutical and fine chemical industries. rsc.org
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. nih.govmdpi.com Given the potential reactivity of this compound, these advantages are particularly relevant.
Enhanced Safety and Control: The synthesis and subsequent reactions of this compound may involve reactive intermediates or exothermic steps. Flow reactors minimize the reaction volume at any given moment, significantly reducing the risks associated with thermal runaways or hazardous intermediates. d-nb.info Precise control over parameters like temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and minimize byproduct formation. nih.gov
Process Intensification: The superior heat and mass transfer in microreactors can accelerate reaction rates, often allowing reactions to be run at higher temperatures and pressures than would be safe in a batch reactor. d-nb.info This can lead to significantly higher throughput and process efficiency.
Automated Optimization: Integrating flow reactors with automated systems and online analytics enables high-throughput screening of reaction conditions. Algorithms can be used to systematically vary parameters and identify the optimal conditions for synthesis or polymerization, drastically accelerating the research and development cycle. soci.orgdigitellinc.com
Table 3: Advantages of Flow Chemistry for this compound
| Parameter | Batch Chemistry | Flow Chemistry | Implication for this compound |
| Safety | Large volume of reactants. | Small, continuous stream. | Safer handling of a potentially reactive/toxic intermediate. d-nb.info |
| Heat Transfer | Limited by surface area-to-volume ratio. | High surface area-to-volume ratio. | Efficient control of exothermic reactions, preventing side reactions. |
| Mixing | Often inefficient and variable. | Rapid and highly reproducible diffusion-based mixing. | Improved yield and product consistency. |
| Scalability | Often requires re-optimization. | Achieved by running for longer time or using parallel reactors. | Seamless transition from laboratory discovery to pilot-scale production. |
Advanced Spectroscopic and Imaging Techniques for Reaction Monitoring
To fully optimize and control the synthesis and polymerization of this compound, particularly within continuous flow systems, advanced real-time analytical techniques are essential. spectroscopyonline.com In-situ spectroscopy allows for the direct monitoring of reaction kinetics, intermediate formation, and product quality without the need for offline sampling. youtube.com
Real-Time Kinetic Analysis: Techniques such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated directly into a reactor. nih.govnih.gov For example, an in-situ FTIR probe could track the concentration of this compound by monitoring the characteristic vibrational bands of its C=C double bond or C-O-C ether linkage during a polymerization reaction. acs.org This provides immediate data on reaction rates and conversion. rsc.org
Intermediate Detection: Many chemical reactions proceed through transient intermediates that are difficult to isolate. In-situ spectroscopy can help detect and characterize these short-lived species, providing crucial insights into the reaction mechanism. youtube.com This knowledge is vital for optimizing conditions to favor the desired reaction pathway.
Polymer Property Monitoring: For polymerization reactions, techniques like online electrospray ionization mass spectrometry (ESI-MS) can monitor the growth of polymer chains in real time. rsc.org Other methods can provide continuous data on properties like molecular weight and viscosity as the polymer is being formed, allowing for precise control over the final material characteristics. americanlaboratory.com
Q & A
Q. What are the recommended laboratory synthesis methods for 3-Chloro-2-methoxypropene?
Methodological Answer: this compound can be synthesized via nucleophilic substitution or condensation reactions. For example:
- Base-mediated substitution : Reacting a methoxy-substituted allylic alcohol with a chlorinating agent (e.g., HCl or SOCl₂) in the presence of a base like potassium carbonate. Anhydrous dichloromethane (DCM) is often used as the solvent at room temperature to minimize side reactions .
- Redistillation : Post-synthesis purification involves washing with saturated sodium bicarbonate (to remove acidic impurities) and drying over anhydrous MgSO₄ or CaCl₂, followed by fractional distillation to isolate the product .
Q. Key Considerations :
- Maintain anhydrous conditions to prevent hydrolysis.
- Monitor reaction progress via TLC or GC-MS to detect intermediates/byproducts.
Q. What safety protocols are critical when handling this compound?
Methodological Answer :
- Flammability : The compound is highly flammable. Use explosion-proof equipment, ground containers, and avoid ignition sources (e.g., open flames, static discharge) .
- Toxicity : Wear PPE (gloves, goggles, lab coat) to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Storage : Keep in tightly sealed containers away from oxidizing agents (e.g., peroxides) and bases, which may trigger hazardous reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?
Methodological Answer : Discrepancies in yields often arise from variations in:
- Reaction conditions : Temperature, solvent polarity, and catalyst loading (e.g., base stoichiometry). Optimize via controlled experiments with incremental adjustments.
- Analytical validation : Use NMR (¹H/¹³C) and X-ray crystallography (if crystalline derivatives are formed) to confirm product purity and structure, as seen in studies of structurally similar methoxy-chloro compounds .
- Byproduct analysis : Employ GC-MS or HPLC to identify side products (e.g., elimination or oxidation artifacts) and refine reaction pathways .
Q. What catalytic systems are effective for stereoselective functionalization of this compound?
Methodological Answer :
- Transition-metal catalysts : Palladium complexes (e.g., Pd(PPh₃)₄) enable cross-coupling reactions to introduce aryl/alkyl groups at the chloro-substituted carbon .
- Lewis acids : BF₃·OEt₂ or AlCl₃ can direct electrophilic additions (e.g., epoxidation) to the alkene moiety while preserving the methoxy group .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while non-polar solvents (e.g., hexane) favor radical-mediated pathways .
Q. How can computational chemistry aid in predicting the reactivity of this compound?
Methodological Answer :
- DFT calculations : Model reaction pathways (e.g., SN2 vs. radical mechanisms) using software like Gaussian or ORCA. Compare activation energies to experimental outcomes .
- Molecular docking : Predict biological activity by simulating interactions with enzymes (e.g., antibacterial targets), as demonstrated in studies of methoxy-chloro benzylidene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
